![molecular formula C8H10N2OS B2423921 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 28670-82-8](/img/structure/B2423921.png)

4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

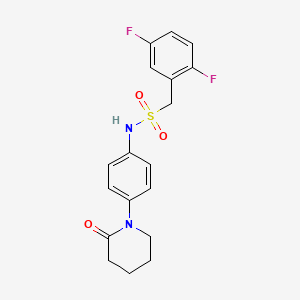

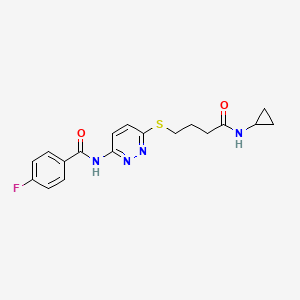

Methods have been developed for the synthesis of new pyrido [2,3-d]pyrimidin-5-ones and pyrido [2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3-d]pyrimidin-5-ones or pyrido [2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Molecular Structure Analysis

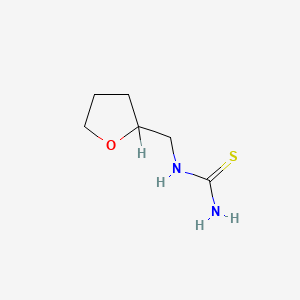

The molecular structure of 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one consists of a pyrimidinone ring fused with a cyclopentane ring. The molecule also contains a methylsulfanyl (CH3-S-) group attached to the pyrimidinone ring.Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives has been explored in the context of electrophilic substitution reactions . It was demonstrated that prior oxidation of the SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .科学的研究の応用

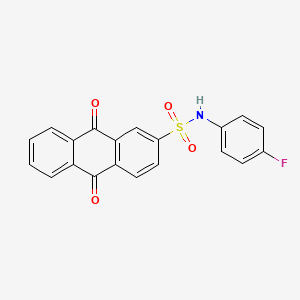

Synthesis and Structural Analysis

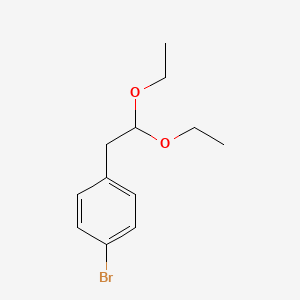

One area of research focuses on the synthesis and structural characterization of pyrimidinone derivatives, which are of interest for their potential applications in materials science and pharmaceuticals. For instance, a study by Glidewell et al. (2003) detailed the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to various polymorphs and derivatives through crystallization and hydrogen bonding interactions Glidewell, C., Low, J. N., Marchal, A., & Quesada, A. (2003). Acta crystallographica. Section C, Crystal structure communications. This demonstrates the compound's utility in exploring crystal structures and material properties.

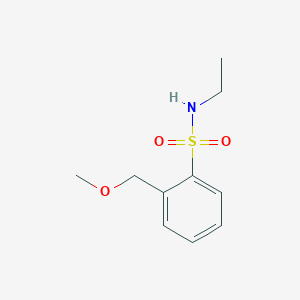

Chemical Reactions and Modifications

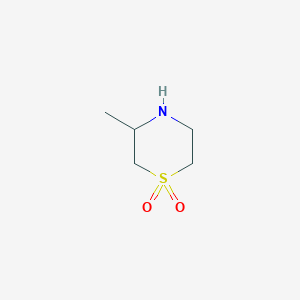

Kikelj et al. (2010) explored the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones, showcasing the compound's reactivity and potential for creating new chemical entities with varied functionalities Kikelj, V., Grosjean, S., Meslin, J., Julienne, K., & Deniaud, D. (2010). Synthesis. This process highlights the compound's adaptability in synthetic organic chemistry, enabling the introduction of amino groups and formation of carbon-carbon bonds.

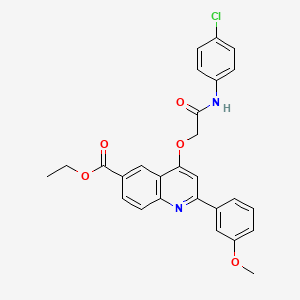

Biological and Medicinal Chemistry Applications

Research into the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives by Bassyouni and Fathalla (2013) aimed at developing compounds with potential antimicrobial, antiviral, anticancer, and other biological activities. Their work illustrates the broad applicability of 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one derivatives in pharmaceutical research, seeking to harness their biological properties for therapeutic purposes Bassyouni, F., & Fathalla, O. (2013). Egyptian Pharmaceutical Journal.

特性

IUPAC Name |

4-methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(5)9-8(11)10-7/h2-4H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCFGBPBAGFDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)NC2=C1CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2423840.png)

![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)

![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)

![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)